molecular formula C11H14N2 B13105066 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-84-4

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine

Cat. No.: B13105066
CAS No.: 95407-84-4
M. Wt: 174.24 g/mol
InChI Key: AMDXCONXKQRFKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine can be synthesized through various methods. One common approach involves the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyrazine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and lipophilicity, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

95407-84-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)6-13(11)10(7)4/h5-6H,1-4H3

InChI Key

AMDXCONXKQRFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=C(C2=C1)C)C)C

Origin of Product

United States

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